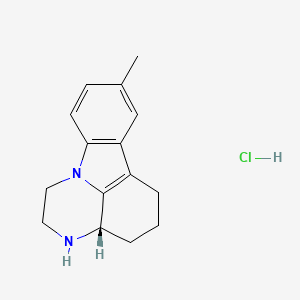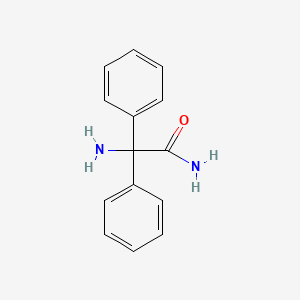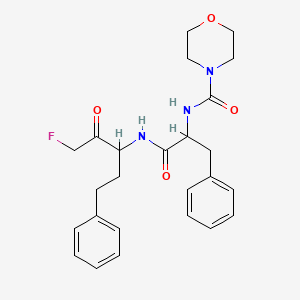
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine
Descripción general
Descripción
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine, also known as MitoQ, is a mitochondria-targeted antioxidant. It is a synthetic compound that has been extensively studied for its potential use in treating various diseases.
Mecanismo De Acción
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine is a mitochondria-targeted antioxidant that accumulates in the inner mitochondrial membrane. It scavenges reactive oxygen species (ROS) and prevents oxidative damage to mitochondrial DNA, proteins, and lipids. 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine also regulates mitochondrial function by improving electron transport chain activity and reducing mitochondrial permeability transition pore opening. These mechanisms contribute to the overall protective effects of 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine in various disease models.
Biochemical and Physiological Effects
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has been shown to have various biochemical and physiological effects in animal and cell models. These effects include reducing oxidative stress, improving mitochondrial function, reducing inflammation, and protecting against cell death. 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has also been shown to improve metabolic parameters, such as insulin sensitivity and glucose tolerance, in animal models of metabolic disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has several advantages for lab experiments, including its well-established synthesis method, its ability to target mitochondria specifically, and its protective effects against oxidative damage. However, 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine research, including its use in clinical trials for various diseases, its optimization for drug delivery and dosing, and its combination with other therapies to enhance its efficacy. Other potential future directions include exploring the role of 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine in aging and age-related diseases, investigating its effects on mitochondrial dynamics and autophagy, and developing new 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine analogs with improved properties. Overall, 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has significant potential for treating various diseases and advancing our understanding of mitochondrial biology.
Aplicaciones Científicas De Investigación
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has been extensively studied for its potential use in treating various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. In cardiovascular disease, 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has been shown to reduce oxidative stress and improve cardiac function in animal models. In neurodegenerative diseases, 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has been shown to protect against mitochondrial dysfunction and neuronal death. In cancer, 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine has been shown to induce cancer cell death and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
3-N,10-bis(4-chlorophenyl)-2-N-propan-2-yl-2H-phenazine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,24,30-31H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLBQDWHSIVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine | |
CAS RN |
24396-82-5 | |
| Record name | 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024396825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(P-CHLOROANILINO)-5-(P-CHLOROPHENYL)-3,5-DIHYDRO-3-(ISOPROPYLAMINO)PHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP3J1BO839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



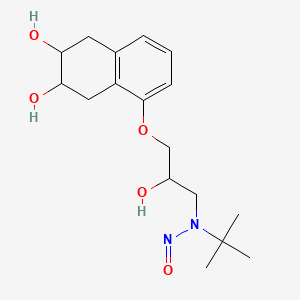
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
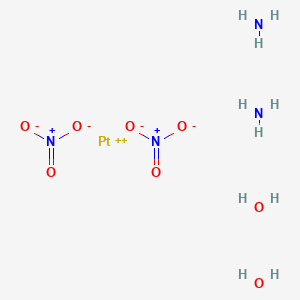

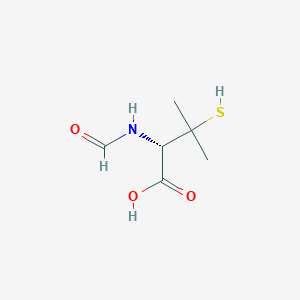
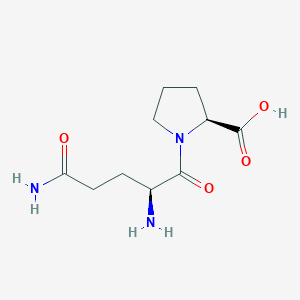
![4-[3-(2,5-Dichloro-4,6-dimethyl-1-oxido-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol](/img/structure/B3060934.png)

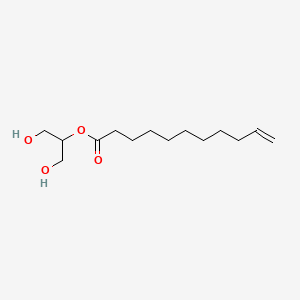
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)
